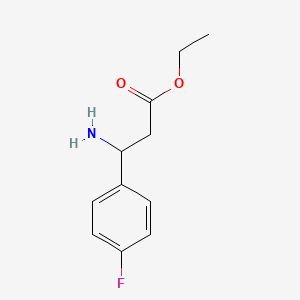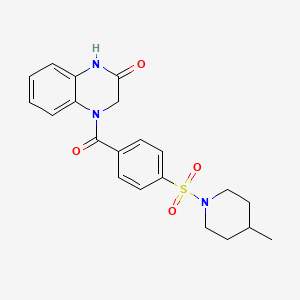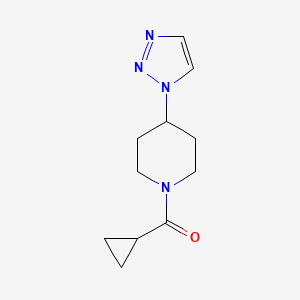
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(cyclopropyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(cyclopropyl)methanone” is a complex organic molecule. It seems to be related to a class of compounds known as triazolylpiperidinylmethanones . These compounds have been studied for their potential biological activities .
Synthesis Analysis
The synthesis of similar compounds involves the design and creation of a library of substituted triazolylpiperidinylmethanones . The specific synthesis process for “this compound” is not available in the retrieved data.Applications De Recherche Scientifique
Anticancer and Antituberculosis Applications
A series of compounds related to the chemical structure of interest, specifically derivatives of cyclopropyl methanone, have been synthesized and evaluated for their potential anticancer and antituberculosis effects. Notably, some derivatives have demonstrated significant in vitro anticancer activity against human breast cancer cell lines and considerable antituberculosis activity. The synthesis of these compounds provides a simple and convenient method, highlighting the importance of the cyclopropyl and piperazine components in their biological activity (Mallikarjuna et al., 2014).
Antitubercular Activity
Further exploration into the cyclopropyl methanone derivatives has led to the identification of compounds with potent antitubercular activities. In one study, a specific compound showed remarkable efficacy against Mycobacterium tuberculosis H37Rv, including multidrug-resistant and extensively drug-resistant strains. This compound also demonstrated oral activity in vivo in mice, offering promising insights into the development of new antitubercular agents (Bisht et al., 2010).
Apoptosis Induction and Tubulin Polymerization Inhibition
A library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives has been investigated for their cytotoxic activity against various cancer cell lines. Among these, a compound demonstrated significant cytotoxicity and was found to induce apoptosis in cancer cells by inhibiting tubulin polymerization. This suggests a potential mechanism for anticancer activity, highlighting the therapeutic potential of these derivatives (Manasa et al., 2020).
Antibacterial and Antifungal Activities
The antimicrobial activities of novel (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)(4arylpiperazino)methanone derivatives were evaluated, with several compounds showing significant inhibition against human pathogenic bacteria. This research indicates the potential use of these compounds in developing new antimicrobial agents (Nagaraj et al., 2018).
Synthesis of Novel Heterocycles
Research focused on the synthesis of novel heterocycles, such as (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, has provided insights into their structure, antiproliferative activity, and potential biological applications. These studies contribute to the expanding knowledge of heterocyclic compounds and their applications in medicinal chemistry (Prasad et al., 2018).
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds with a 1,2,4-triazole ring system have been reported to exhibit a myriad of biological activities, including antibacterial, antimalarial, and antiviral activities .
Mode of Action
It’s worth noting that compounds with a 1,2,4-triazole ring system can bind to various targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Biochemical Pathways
Similar compounds with a 1,2,4-triazole ring system have been reported to interact with various biochemical pathways due to their ability to form hydrogen bonds with different targets .
Pharmacokinetics
Computational studies have been used to predict the pharmacokinetic properties of similar compounds .
Action Environment
The stability and efficacy of similar compounds can be influenced by various factors, including temperature, ph, and the presence of other substances .
Propriétés
IUPAC Name |
cyclopropyl-[4-(triazol-1-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c16-11(9-1-2-9)14-6-3-10(4-7-14)15-8-5-12-13-15/h5,8-10H,1-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNFGCRKJVYHBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

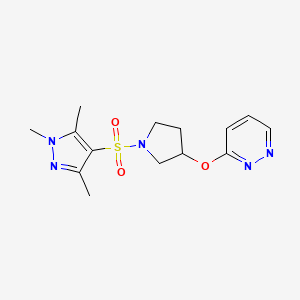

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-[1-(4-fluorophenyl)cyclopropyl]methanone](/img/structure/B2625832.png)
![[(Z)-[1-[(2,6-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-methylbutanoate](/img/structure/B2625833.png)
![2-[4-(2-Hydroxyethylamino)anilino]ethanol](/img/structure/B2625835.png)

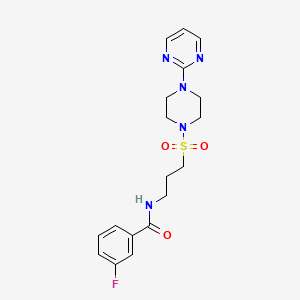
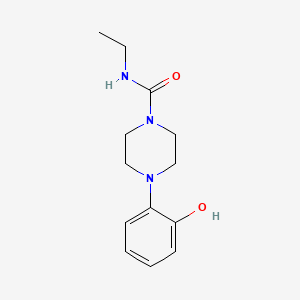
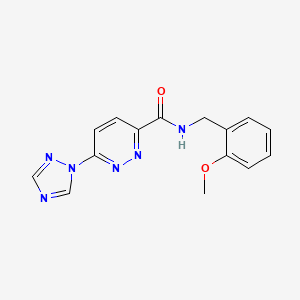

![4-[(7-Aminoheptyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione HCl](/img/structure/B2625843.png)
![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone](/img/structure/B2625844.png)
